Reynoutrin falls under the category of flavonoids, which are polyphenolic compounds known for their diverse biological effects. It is specifically classified as a flavonol glycoside due to its structure, which includes a flavonol backbone (quercetin) linked to a sugar moiety (xylose).
Reynoutrin can be synthesized through several methods, with glycosylation being the most prominent technique. The synthesis typically involves:
The reaction conditions can vary significantly depending on the desired yield and purity of the product. The reaction temperature, solvent choice, and concentration of reactants are critical factors influencing the efficiency of the glycosylation process.
The molecular formula of Reynoutrin is , with a molecular weight of approximately 434.3 g/mol. Its structure consists of a quercetin backbone attached to a xylose sugar unit at the 3-position .
Reynoutrin participates in various chemical reactions:
Common reagents used in these reactions include:
Reynoutrin's mechanism of action primarily revolves around its antioxidant properties. It scavenges free radicals and reduces oxidative stress within cells. In studies related to ischemic heart failure, Reynoutrin has been shown to up-regulate the expression of S100 calcium-binding protein A1 (S100A1), which is crucial for cardiac function. This up-regulation inhibits matrix metallopeptidases and reduces inflammation by affecting nuclear factor kappa-B transcriptional activity .
Reynoutrin appears as a yellow amorphous powder when isolated from plant sources. Its solubility varies depending on the solvent used; it is generally soluble in polar solvents like methanol and ethanol.
Key chemical properties include:
Reynoutrin has several scientific uses across different fields:
CAS No.: 2437-23-2
CAS No.: 90996-54-6
CAS No.: 283-60-3
CAS No.: 7486-39-7
CAS No.: 76663-30-4
CAS No.: 70183-20-9